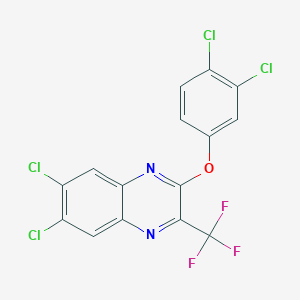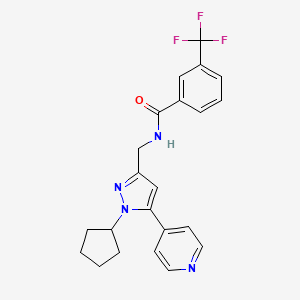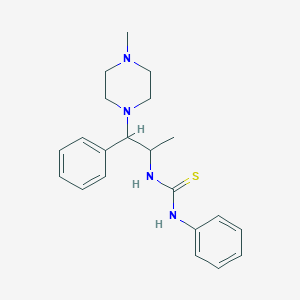
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline (DDPTQ) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinoxaline family of compounds, which are known for their diverse range of properties and applications. DDPTQ has been studied in a variety of fields, including chemistry, biochemistry, pharmacology, and toxicology.
科学的研究の応用
Synthesis and Electrochromic Properties
6,7-Dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline derivatives have been synthesized and their electrochromic properties explored. For example, copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene were synthesized and characterized, revealing insights into their conductivities and electrochromic properties, which are significant for applications in polymer electrochromic devices (Beyazyildirim et al., 2006).
Antiplasmodial Activity
Quinoxaline derivatives have been studied for their antiplasmodial activity, particularly against chloroquine-resistant Plasmodium falciparum strains. Specific structural characteristics of quinoxalines, such as bioisosteric modifications and the presence of certain substituents, have been found to significantly affect their antiplasmodial potency (Marín et al., 2008).
Optical and Morphological Studies
Tri-fluoromethyl substituted quinoxaline derivatives have been investigated for their optical properties. Studies included absorption, emission, quantum yield, and the effect of solvent polarities. The presence of the electron-withdrawing trifluoromethyl group contributed to their unique optical characteristics, which have implications for materials science and photonics (Rajalakshmi & Palanisami, 2020).
Synthesis of New Derivatives
Research has focused on synthesizing new derivatives of 3-(trifluoromethyl)quinoxalines. These efforts have yielded a range of substituted quinoxalines with potential applications in various fields, including medicinal chemistry and material science (Didenko et al., 2015).
Reactivity and Ligand Synthesis
Studies on the reactivity of different chloroquinoxalines have led to the development of novel NH-functional P,N hybrid ligands. These findings are relevant for catalysis and the development of new materials (Adam et al., 2013).
特性
IUPAC Name |
6,7-dichloro-2-(3,4-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUMYZKZLHFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)





![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)
![N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434736.png)


![N-(3-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2434739.png)